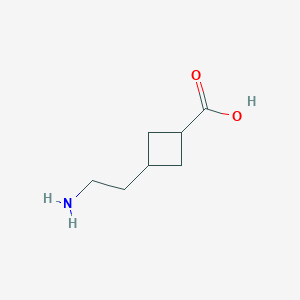
3-(2-Aminoethyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with an aminoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with ethylenediamine under acidic conditions to form the desired product. Another approach involves the use of cyclobutylamine and subsequent functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
3-(2-aminoethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2-aminoethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclobutane ring provides a rigid scaffold that can influence the overall conformation and binding properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the aminoethyl group, making it less versatile in terms of chemical reactivity.
2-aminoethylcyclobutane:
Cyclobutylamine: Similar structure but without the carboxylic acid group, affecting its chemical properties and reactivity
Uniqueness
3-(2-aminoethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the aminoethyl and carboxylic acid groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(2-aminoethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c8-2-1-5-3-6(4-5)7(9)10/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
ZMEJXOOCDHCEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


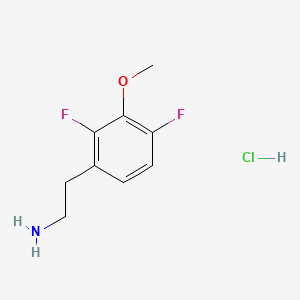
![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
![3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13465823.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)
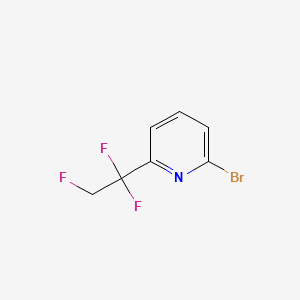
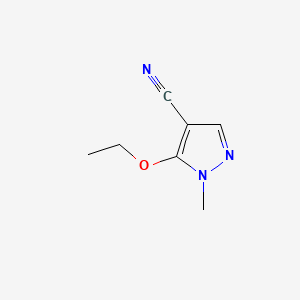

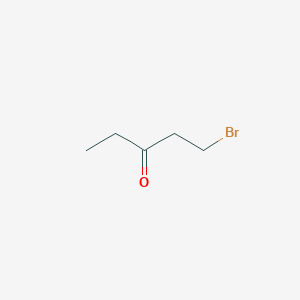
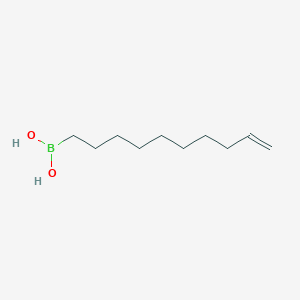
![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)

![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
